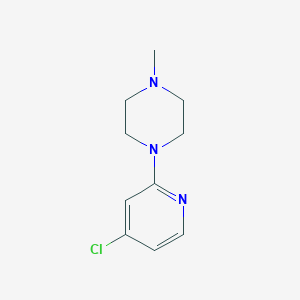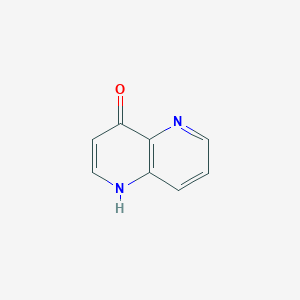
1,5-萘啶-4-醇
描述
1,5-Naphthyridin-4-ol is a chemical compound with the linear formula C8H6N2O . It is a significant compound in the field of medicinal chemistry due to its wide range of biological activities .
Synthesis Analysis
The synthesis of 1,5-Naphthyridin-4-ol and its derivatives has been a subject of interest for many years. The published strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of 1,5-Naphthyridin-4-ol is represented by the linear formula C8H6N2O . The molecular weight of this compound is 146.15 .Chemical Reactions Analysis
1,5-Naphthyridin-4-ol exhibits reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . It also shows photoluminescence and electroluminescence properties when used in heteroleptic platinum (II) complexes .Physical And Chemical Properties Analysis
1,5-Naphthyridin-4-ol is a solid substance under normal conditions . Its molecular weight is 146.15 , and its linear formula is C8H6N2O .科学研究应用
Anticancer Properties: 1,5-Naphthyridin-4-ol derivatives have demonstrated anticancer potential. For instance, 1-cyclopropyl-3-[7-(1-methyl-1 H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea displayed impressive inhibition against Aurora kinases A and B with IC50 values of 107 and 13 nM, respectively .
Anti-HIV Activity: Functionalized 1,5-naphthyridines, including 1,5-Naphthyridin-4-ol, have shown anti-human immunodeficiency virus (HIV) properties .
Anti-Microbial and Analgesic Effects: These compounds also exhibit anti-microbial and analgesic activities, making them relevant in the field of pharmacology.
Photoluminescence and Electroluminescence
1,5-Naphthyridin-4-ol derivatives have been investigated for their photoluminescent and electroluminescent properties. These studies explore their potential applications in optoelectronic devices and materials .
Metal Complexes
The formation of metal complexes involving 1,5-naphthyridine derivatives opens up avenues for catalysis, sensing, and other applications. For example, a four-electron-reduced ruthenium(II) NADH-type complex containing 1,5-naphthyridine ligands has been synthesized .
作用机制
Target of Action
1,5-Naphthyridin-4-ol is a heterocyclic compound that has been studied for its potential biological activities
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . .
Biochemical Pathways
The compound is known to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . .
安全和危害
未来方向
1,5-Naphthyridin-4-ol and its derivatives have significant importance in the field of medicinal chemistry due to their wide range of biological activities . They are also being studied for their photoluminescence and electroluminescence properties, particularly in the context of near-infrared emitters based on 1,5-naphthyridin-4-ol-containing heteroleptic platinum (II) complexes . These areas of research suggest promising future directions for the application of 1,5-Naphthyridin-4-ol.
属性
IUPAC Name |
1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPLFNGUPLZYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901670 | |
| Record name | 1,5-Naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthyridin-4-ol | |
CAS RN |
5423-54-1, 16795-72-5 | |
| Record name | 5423-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-naphthyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,5-naphthyridin-4-ol derivatives attractive for use in OLEDs?
A1: 1,5-Naphthyridin-4-ol derivatives can act as effective ancillary ligands in phosphorescent iridium(III) complexes. These complexes exhibit desirable properties for OLED applications, including:
- Pure Red Emission: Iridium(III) complexes incorporating 1,5-naphthyridin-4-ol derivatives can achieve pure red emissions (626-630 nm), which is crucial for high-quality displays and aligns with the National Television System Committee standards [].
- High Quantum Yield: The reported complexes show high photoluminescence quantum yields (up to 93.4% in dichloromethane) [], indicating efficient energy conversion and potential for bright OLEDs.
- Good Electron Mobility: These complexes demonstrate better electron mobility compared to standard materials like tris(8-hydroxyquinoline)aluminum [], which is crucial for efficient charge transport within the OLED device.
Q2: How does the structure of the 1,5-naphthyridin-4-ol derivative impact the performance of the iridium(III) complex?
A: Research suggests modifications to the 1,5-naphthyridin-4-ol core can fine-tune the photophysical and electrochemical properties of the resulting iridium(III) complexes. For instance, incorporating methyl and phenyl groups at specific positions on the 1,5-naphthyridin-4-ol ring influenced the emission wavelength and quantum yield of the complexes []. This highlights the potential for structure-activity relationship (SAR) studies to optimize the performance of these complexes in OLED applications.
Q3: Beyond iridium(III) complexes, are there other potential applications for 1,5-naphthyridin-4-ol derivatives in material science?
A: While the provided research focuses on iridium(III) complexes, 1,5-naphthyridin-4-ol derivatives have also shown promise as ligands for near-infrared (NIR) emitting platinum(II) complexes [] and lanthanide complexes []. This suggests a broader applicability in the development of luminescent materials for various optoelectronic devices. Further research could explore their potential in areas like:
Q4: What are the limitations and future research directions for 1,5-naphthyridin-4-ol derivatives in OLED applications?
A4: While promising, further research is needed to fully assess the potential of 1,5-naphthyridin-4-ol derivatives in OLEDs. Key areas for investigation include:
- Synthesis Optimization: Developing efficient and scalable synthetic routes to various 1,5-naphthyridin-4-ol derivatives is essential for broader exploration and potential commercialization. One study highlighted the use of fluorine gas for selective fluorination of a 1,5-naphthyridin-4-ol derivative, offering a potential avenue for large-scale production [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(allyloxy)benzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B494513.png)


![[(Z)-2-bromo-3-(dimethylamino)prop-2-enylidene]-dimethylazanium](/img/structure/B494521.png)
![[(Z)-2-cyclohexyl-1-ethoxyethenoxy]-trimethylsilane](/img/structure/B494522.png)
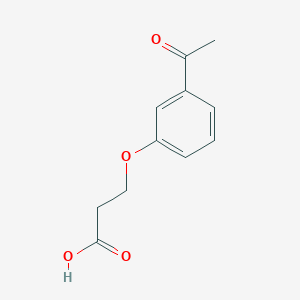
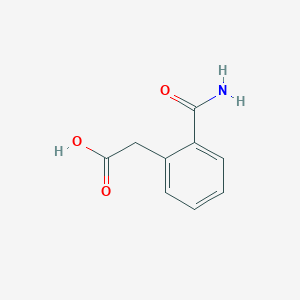
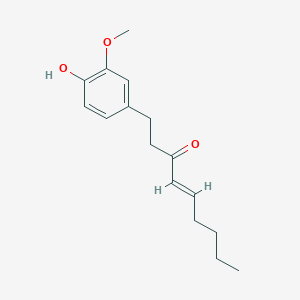
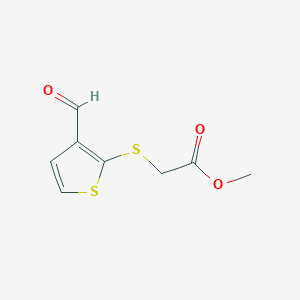
![1-benzyl-2',3'-dihydrospiro[piperidine-4,2'-quinazoline]-4'(1'H)-one](/img/structure/B494536.png)

![N-[4-(6-chloropyrimidin-4-yl)sulfanylphenyl]acetamide](/img/structure/B494540.png)
